(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol
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Overview
Description
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is a compound with the molecular formula C15H18OS and a molecular weight of 246.4 g/mol . It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a thiophene ring substituted with a tert-butyl group and a phenylmethanol moiety, making it a unique structure in the field of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol typically involves the reaction of 4-tert-butylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the phenylmethanol moiety can form hydrogen bonds with various biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Phenylmethanol: An aromatic alcohol with a benzene ring and a hydroxyl group.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position
Uniqueness
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is unique due to its combination of a thiophene ring and a phenylmethanol moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C15H18OS |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(4-tert-butylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChI Key |
RAHNSYGSIUWYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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